3-Amino-3-(benzo[b]thiophen-3-yl)propan-1-ol
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Overview
Description
3-Amino-3-(benzo[b]thiophen-3-yl)propan-1-ol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(benzo[b]thiophen-3-yl)propan-1-ol typically involves the condensation of benzo[b]thiophene derivatives with appropriate amino alcohols. One common method involves the use of [Rh(COD)Cl]2 as a catalyst and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the typical methods used for the industrial production of thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(benzo[b]thiophen-3-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and methyl iodide (MeI) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Amino-3-(benzo[b]thiophen-3-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 3-Amino-3-(benzo[b]thiophen-3-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and exhibit antioxidant properties. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(thiophen-3-yl)propan-1-ol: Similar structure but lacks the benzo[b]thiophene moiety.
4-Aminobenzo[b]thiophene: Contains an amino group at the 4-position of the benzo[b]thiophene ring.
Uniqueness
3-Amino-3-(benzo[b]thiophen-3-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the propan-1-ol chain, along with the benzo[b]thiophene ring. This unique structure contributes to its diverse chemical reactivity and wide range of applications .
Properties
Molecular Formula |
C11H13NOS |
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Molecular Weight |
207.29 g/mol |
IUPAC Name |
3-amino-3-(1-benzothiophen-3-yl)propan-1-ol |
InChI |
InChI=1S/C11H13NOS/c12-10(5-6-13)9-7-14-11-4-2-1-3-8(9)11/h1-4,7,10,13H,5-6,12H2 |
InChI Key |
QZIMSHWZHQHMOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CCO)N |
Origin of Product |
United States |
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